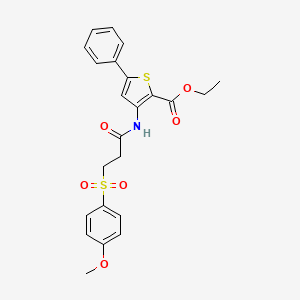

Ethyl 3-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule with the molecular formula C23H23NO6S2 . It contains functional groups such as ester, amide, and sulfone, which are commonly found in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The exact structure would need to be confirmed by these or similar methods.Applications De Recherche Scientifique

Synthetic Applications and Reactivity

Reagent for Nucleophilic Side Chains of Proteins : Compounds with sulfonyl and carbonyl functionalities serve as reagents for targeting nucleophilic side chains in proteins, offering a way to study protein structure and function through selective modification of amino acids like lysine, cysteine, and tyrosine under specific conditions (Llamas et al., 1986).

Anticancer Activity : Novel thiophene derivatives, including those with carboxylate esters, have been synthesized and evaluated for anticancer activity, showing promise against various tumor cell lines. This suggests that structurally similar compounds may have potential for development into therapeutic agents (Mohareb et al., 2016).

Corrosion Inhibition : Pyran derivatives, which share some structural similarities with thiophene carboxylates, have demonstrated significant corrosion inhibition efficiency, indicating potential applications in materials science and engineering (Saranya et al., 2020).

Photochemically Induced Radical Alkenylation : The study of photochemically induced reactions in compounds containing sulfonyl groups suggests methodologies for C-H bond alkenylation, providing pathways for the synthesis of complex organic molecules (Amaoka et al., 2014).

Chemical Stability and Reactivity

Hole Transport Enhancing Effects : Studies on poly(3,4-ethylenedioxythiophene) and its derivatives have highlighted the potential for enhancing hole transport in organic electronic devices, suggesting that compounds with thiophene and sulfonyl functionalities might be useful in modifying electronic properties of materials (Yang et al., 2012).

Selective Hydrolysis : Research into selective hydrolysis of esters, including methanesulfonate esters, can provide insights into the chemical stability and reactivity of similar sulfonyl-containing compounds, potentially informing synthetic strategies for pharmaceuticals or organic materials (Chan et al., 2008).

Mécanisme D'action

While the exact mechanism of action for this compound is not known, a study on a similar compound showed that it exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol), suggesting it might have a cytotoxic activity potency against breast cancer through ERα inhibition .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6S2/c1-3-30-23(26)22-19(15-20(31-22)16-7-5-4-6-8-16)24-21(25)13-14-32(27,28)18-11-9-17(29-2)10-12-18/h4-12,15H,3,13-14H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMARYUIANXQRKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2523915.png)

![1-(2-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2523916.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide](/img/structure/B2523919.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2523922.png)

![N-(5-methylisoxazol-3-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2523931.png)

![4-(2-chloro-6-fluorobenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-[(3-butoxyphenyl)methyl]-2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B2523937.png)